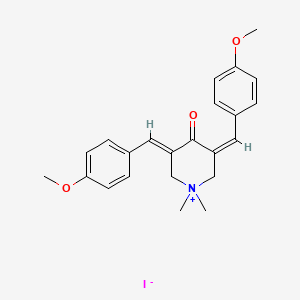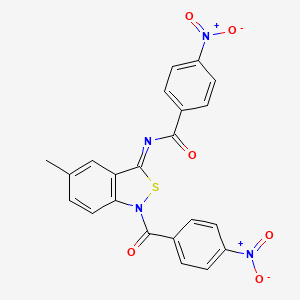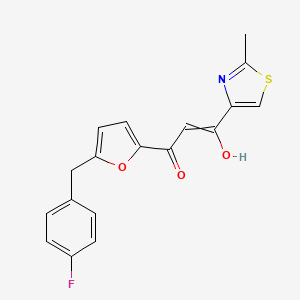
2-Propen-1-one, 1-(5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(2-methyl-4-thiazolyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propen-1-one, 1-(5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(2-methyl-4-thiazolyl)- is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of multiple functional groups, including a fluorophenyl group, a furan ring, a thiazole ring, and a hydroxy group, which contribute to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1-(5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(2-methyl-4-thiazolyl)- typically involves multi-step organic reactions. One common approach is the condensation of 4-fluorobenzyl bromide with 2-furylcarboxaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with 2-methyl-4-thiazolyl ketone under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature, pH, and solvent choice to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2-Propen-1-one, 1-(5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(2-methyl-4-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
科学研究应用
2-Propen-1-one, 1-(5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(2-methyl-4-thiazolyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 2-Propen-1-one, 1-(5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(2-methyl-4-thiazolyl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, the fluorophenyl group may enhance binding affinity to certain protein targets, while the furan and thiazole rings contribute to the compound’s overall stability and reactivity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
Similar Compounds
- 2-Propen-1-one, 1-(5-((4-chlorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(2-methyl-4-thiazolyl)-
- 2-Propen-1-one, 1-(5-((4-bromophenyl)methyl)-2-furanyl)-3-hydroxy-3-(2-methyl-4-thiazolyl)-
- 2-Propen-1-one, 1-(5-((4-methylphenyl)methyl)-2-furanyl)-3-hydroxy-3-(2-methyl-4-thiazolyl)-
Uniqueness
The presence of the fluorophenyl group in 2-Propen-1-one, 1-(5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(2-methyl-4-thiazolyl)- distinguishes it from its analogs. Fluorine atoms can significantly influence the compound’s electronic properties, enhancing its reactivity and binding affinity to biological targets. This makes the compound particularly valuable in medicinal chemistry for the development of new drugs with improved efficacy and selectivity.
属性
CAS 编号 |
280571-88-2 |
|---|---|
分子式 |
C18H14FNO3S |
分子量 |
343.4 g/mol |
IUPAC 名称 |
1-[5-[(4-fluorophenyl)methyl]furan-2-yl]-3-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C18H14FNO3S/c1-11-20-15(10-24-11)16(21)9-17(22)18-7-6-14(23-18)8-12-2-4-13(19)5-3-12/h2-7,9-10,21H,8H2,1H3 |
InChI 键 |
FWOYRJQLHHOMQO-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CS1)C(=CC(=O)C2=CC=C(O2)CC3=CC=C(C=C3)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


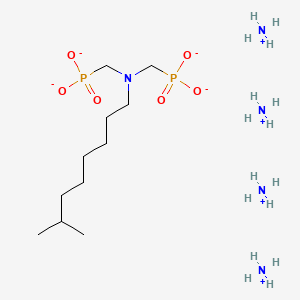
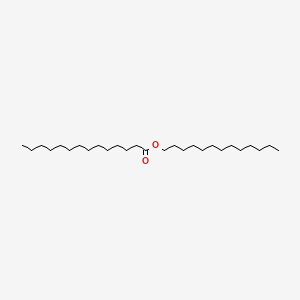
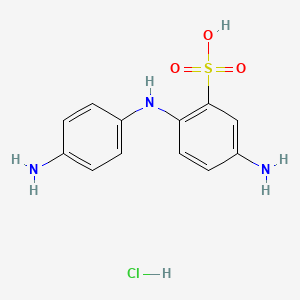
![3,4,7,8,9,10-Hexahydro-5,7,7,8,10,10-hexamethyl-1H-naphtho[1,2-C]pyran](/img/structure/B12675363.png)

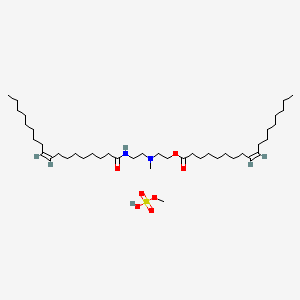
![Tetrapotassium [(propylimino)bis(methylene)]diphosphonate](/img/structure/B12675387.png)
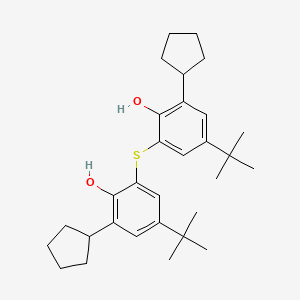
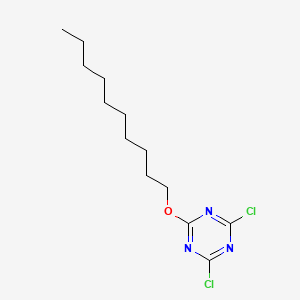
![N,N'-[Ethylenebis(iminoethylene)]bismyristamide monoacetate](/img/structure/B12675402.png)
